

# Application Notes and Protocols: Radioligand Binding Assay for Mij821 (Onfasprodil)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Mij821, also known as onfasprodil, is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. [1][2][3] Developed by Novartis, this compound is under investigation as a rapid-acting intravenous treatment for treatment-resistant depression.[1][4][5][6][7][8][9] The NMDA receptor, a key player in synaptic plasticity and neurotransmission, is a heteromeric ion channel, and modulation of its activity, particularly through the NR2B subunit, has emerged as a promising therapeutic strategy for neuropsychiatric disorders.[3] Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds like Mij821 with their intended target. This document provides a detailed protocol for conducting a radioligand binding assay to determine the binding affinity of Mij821 for the human NR2B-containing NMDA receptor.

## **Data Presentation: Binding Affinity of Mij821**

The following table summarizes the in vitro potency of **Mij821** against the human and rat NR2B subunit.



| Compound                | Target                     | Species | Assay Type                   | Potency (IC50) |
|-------------------------|----------------------------|---------|------------------------------|----------------|
| Mij821<br>(Onfasprodil) | NMDA Receptor<br>2B (NR2B) | Human   | Radioligand<br>Binding Assay | 8 nM           |
| Mij821<br>(Onfasprodil) | NMDA Receptor<br>2B (NR2B) | Rat     | Radioligand<br>Binding Assay | 6 nM           |

Table 1: In vitro binding affinity of **Mij821** for the NR2B subunit of the NMDA receptor. Data sourced from preclinical findings presented by Novartis AG.[2]

## **Experimental Protocols**

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (K<sub>i</sub>) of **Mij821** for the human NR2B-containing NMDA receptor.

### **Materials and Reagents**

- Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing recombinant human NMDA receptors containing the NR2B subunit.
- Radioligand: A suitable high-affinity radiolabeled antagonist for the NR2B subunit, such as [3H]ifenprodil or a similar commercially available radioligand.
- Test Compound: Mij821 (Onfasprodil)
- Non-specific Binding Control: A high concentration of a known non-radiolabeled NR2B antagonist (e.g., 10 μM ifenprodil) to determine non-specific binding.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- Scintillation Cocktail: A commercially available liquid scintillation cocktail compatible with the chosen filter plates.
- 96-well Filter Plates: Glass fiber filter plates (e.g., GF/B or GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.



- 96-well Collection Plates
- Plate Sealers
- Microplate Scintillation Counter
- Standard laboratory equipment: Pipettes, centrifuges, etc.

## **Membrane Preparation**

- Culture cells expressing the human NR2B-containing NMDA receptor to a sufficient density.
- Harvest the cells and centrifuge at a low speed (e.g., 1000 x g for 5 minutes) to pellet.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Homogenize the cell suspension using a Dounce homogenizer or a similar method.
- Centrifuge the homogenate at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
- Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
- Store the membrane aliquots at -80°C until use.

## **Radioligand Binding Assay Procedure**

- Preparation of Reagents:
  - Prepare serial dilutions of **Mij821** in assay buffer. The concentration range should typically span from  $10^{-11}$  M to  $10^{-5}$  M.



- $\circ$  Prepare the radioligand solution in assay buffer at a concentration close to its  $K_{\theta}$  value for the NR2B receptor.
- Prepare the non-specific binding control solution (e.g., 10 μM ifenprodil in assay buffer).
- Thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer (the optimal concentration should be determined empirically).

#### · Assay Plate Setup:

- The assay is performed in a 96-well format with a final volume of 200 μL per well.
- $\circ~$  Total Binding Wells: Add 50  $\mu L$  of assay buffer, 50  $\mu L$  of radioligand solution, and 100  $\mu L$  of the membrane preparation.
- Non-specific Binding (NSB) Wells: Add 50 μL of the non-specific binding control solution,
   50 μL of radioligand solution, and 100 μL of the membrane preparation.
- $\circ$  Test Compound Wells: Add 50 μL of each **Mij821** dilution, 50 μL of radioligand solution, and 100 μL of the membrane preparation.
- It is recommended to perform all measurements in triplicate.

#### Incubation:

 Seal the plate and incubate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

#### Filtration:

- Following incubation, rapidly filter the contents of each well through the pre-treated 96-well filter plate using a vacuum manifold.
- Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting:



- Dry the filter plate completely.
- Add scintillation cocktail to each well.
- Seal the plate and allow it to equilibrate.
- Count the radioactivity in each well using a microplate scintillation counter.

## **Data Analysis**

- Calculate the mean counts per minute (CPM) for each condition (total binding, non-specific binding, and each concentration of Mij821).
- Calculate the specific binding by subtracting the mean NSB CPM from the mean total binding CPM.
- For each concentration of Mij821, calculate the percentage of specific binding inhibited using the following formula: % Inhibition = 100 \* (1 - ((CPM\_compound - CPM\_NSB)) / (CPM\_total -CPM\_NSB)))
- Plot the percentage of inhibition against the logarithm of the Mij821 concentration.
- Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC<sub>50</sub> value (the concentration of **Mij821** that inhibits 50% of the specific radioligand binding).
- Calculate the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + ([L] / K_{-}))$  Where:
  - [L] is the concentration of the radioligand used in the assay.
  - K<sub>a</sub> is the dissociation constant of the radioligand for the receptor.

## Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for the Mij821 radioligand binding assay.



## **Signaling Pathway**



Click to download full resolution via product page

Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of Mij821.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Onfasprodil - Wikipedia [en.wikipedia.org]







- 2. MIJ-821 demonstrates promising preclinical profile | BioWorld [bioworld.com]
- 3. MIJ821 (onfasprodil) in healthy volunteers: First-in-human, randomized, placebocontrolled study (single ascending dose and repeated intravenous dose) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novctrd.com [novctrd.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Onset and Sustained Efficacy of Onfasprodil (MIJ821), a Novel NR2B Negative Allosteric Modulator, in Patients With Treatment-Resistant Depression: A Phase 2, Randomized, Placebo-Controlled, Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of mij821 in patients with treatment-resistant depression: Results from a randomized, placebo-controlled, proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Radioligand Binding Assay for Mij821 (Onfasprodil)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830910#radioligand-binding-assay-protocol-for-mij821]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com